1,4-Diazaspiro[5.5]undecane-3,5-dione
Description
Contextual Significance of Spiro-Heterocyclic Systems in Chemical Research
Spiro-heterocyclic systems are a fascinating class of organic compounds characterized by two or more rings sharing a single common atom. chemsynthesis.com This unique structural feature imparts a rigid, three-dimensional geometry that is of great interest in medicinal chemistry and materials science. uni.lu The rigidity of the spiro junction allows for a precise spatial arrangement of functional groups, which is crucial for selective interactions with biological targets such as enzymes and receptors. uni.lu
The incorporation of a spirocyclic moiety into a molecule can significantly influence its physicochemical and pharmacokinetic properties. google.com These properties include:
Conformational Rigidity: Limiting the flexibility of a molecule can lead to higher binding affinity and selectivity for its biological target. uni.lu
Novel Chemical Space: Spirocycles provide access to unique three-dimensional structures that are often underexplored in drug discovery, offering opportunities for novel intellectual property. google.com
Modulation of Properties: The introduction of a spiro center can alter a molecule's solubility, lipophilicity, and metabolic stability. google.comgoogle.com
Spiro-heterocyclic motifs are found in numerous natural products and have been incorporated into a wide range of biologically active compounds, including those with anticancer, antiviral, and antimalarial properties. chemsynthesis.comgoogle.com Their synthesis represents a significant area of research in organic chemistry, with methods often involving cyclization reactions. chemsynthesis.com
Importance of Diketopiperazine Scaffolds in Medicinal Chemistry
Diketopiperazines (DKPs), also known as piperazinediones, are the smallest class of cyclic peptides, typically formed from the condensation of two α-amino acids. ontosight.ai The 2,5-DKP scaffold, which is present in 1,4-Diazaspiro[5.5]undecane-3,5-dione, is a particularly important "privileged scaffold" in medicinal chemistry. sid.irnih.gov This means it is a core structure that can be modified with various functional groups to interact with a wide range of biological targets. sid.ir
The significance of the diketopiperazine scaffold stems from several key characteristics:
Biological Activity: DKP-containing molecules exhibit a broad spectrum of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. ontosight.ainih.gov
Proteolytic Stability: Compared to linear peptides, the cyclic nature of DKPs makes them significantly more resistant to degradation by proteases in the body, a crucial advantage for drug development. rsc.org
Structural Rigidity: The nearly planar and conformationally constrained DKP ring serves as a robust template for presenting substituents in well-defined spatial orientations, which is essential for high-affinity binding to receptors. researchgate.net
Synthetic Accessibility: DKPs are relatively straightforward to synthesize and can be readily derivatized at multiple positions, allowing for the creation of diverse chemical libraries for drug screening. researchgate.net
Numerous natural products contain the DKP core, and medicinal chemists have successfully developed synthetic DKP-based compounds that have advanced into clinical trials for various diseases. ontosight.ainih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1,4-diazaspiro[5.5]undecane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-6-10-9(8(13)11-7)4-2-1-3-5-9/h10H,1-6H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIMXZJALAYSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC(=O)CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427929 | |
| Record name | 1,4-diazaspiro[5.5]undecane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5699-91-2 | |
| Record name | 1,4-diazaspiro[5.5]undecane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Diazaspiro 5.5 Undecane 3,5 Dione and Its Derivatives
Conventional Synthetic Approaches
Conventional methods for synthesizing spiro-diketopiperazines often rely on multi-step sequences that culminate in a ring-closing reaction to form the heterocyclic core. These approaches are foundational and have been widely used, though they can be lengthy and sometimes lack stereocontrol.
A primary strategy for forming the diketopiperazine (DKP) ring is the intramolecular cyclization of a linear dipeptide precursor. In the context of spirocyclic DKPs, this involves a precursor containing an α,α-disubstituted amino acid that forms the spiro center. The cyclization is typically an acid- or base-mediated condensation that forms the second amide bond, completing the heterocyclic ring.
One such approach involves an acid-catalyzed cyclization of a pendent chiral aminoamide unit onto a dehydroproline amide moiety, which has been shown to proceed with high diastereoselectivity (>98:2). figshare.com This method demonstrates how the stereochemistry of the final product can be influenced by the chiral precursor. figshare.com Solid-phase synthesis techniques have also been employed, where a resin-bound α,α-disubstituted α-amino ester is coupled with a protected amino acid. nih.gov Following deprotection, an acid-assisted cyclization cleavage from the resin yields the desired spiro-2,5-diketopiperazine. nih.gov
Multi-step synthetic routes often build the spirocyclic core through a sequence of nucleophilic addition and condensation reactions. A representative pathway for a related structure, 1,4-diazaspiro[5.5]undecan-3-one, illustrates this principle. The synthesis can begin with a Michael addition, where an alkyl glycinate (B8599266) acts as a nucleophile, adding to (nitromethylene)cyclohexane to produce an alkyl (1-(nitromethyl)cyclohexyl)glycinate. google.com
This intermediate then undergoes a series of transformations. The nitro group is reduced to a primary amine, yielding an alkyl (1-(aminomethyl)cyclohexyl)glycinate. The final step is an intramolecular cyclization, where the newly formed amino group attacks the ester carbonyl, leading to the formation of the spiro-lactam ring system. google.com This sequence highlights the strategic use of functional group transformations to set the stage for the key ring-closing step. google.com
Catalytic Synthesis Routes
To overcome the limitations of conventional methods, catalytic routes have been developed to provide more efficient and stereoselective access to spiro-diketopiperazines. These methods often allow for the construction of complex molecules under mild conditions and with high levels of stereocontrol.
Lewis acids are employed to activate substrates and facilitate cyclization reactions. In the context of spirocycle synthesis, a Lewis acid can coordinate to a carbonyl group, enhancing its electrophilicity and promoting an intramolecular nucleophilic attack to close the ring. While specific examples for 1,4-diazaspiro[5.5]undecane-3,5-dione are not extensively detailed, the principle is demonstrated in related syntheses. For instance, Lewis acid-catalyzed [3 + 2] cyclization of iodonium (B1229267) ylides with azadienes has been used to access other spiro-heterocycles with excellent stereoselectivity. nih.gov Boron Lewis acid catalysts, particularly chiral oxazaborolidinium ions, have proven effective in activating various carbonyl compounds for asymmetric nucleophilic additions, a foundational step that can lead to cyclization precursors. nih.gov
A significant advancement in the synthesis of spiro-diketopiperazines is the development of catalytic asymmetric methods. These approaches enable the synthesis of enantioenriched products, which is crucial for pharmaceutical applications, without relying on chiral starting materials from the chiral pool. acs.org
A powerful method for the catalytic asymmetric synthesis of spiro-diketopiperazines is the intramolecular Tsuji-Trost allylation. nih.govacs.org This reaction utilizes a palladium catalyst with a chiral ligand to achieve a highly enantioselective cyclization of Ugi adducts. acs.orgnih.gov The process typically starts with readily available starting materials and constructs the complex spiro-DKP core in two main steps under mild conditions. nih.govacs.org
The key step is the palladium-catalyzed cyclization where an amide nitrogen acts as a nucleophile, attacking an allylic carbonate. The choice of the chiral ligand is critical for achieving high enantioselectivity. acs.org Research has shown that ligands such as (R,R)-ANDEN-phenyl Trost ligand are effective, but other phosphine-based ligands have also been explored. acs.orgresearchgate.net The reaction tolerates a wide range of functional groups, allowing for the synthesis of a diverse library of highly functionalized spiro-diketopiperazines in good to excellent yields and high enantioselectivity. acs.org
The table below summarizes the results for the enantioselective Tsuji-Trost cyclization under various conditions, demonstrating the impact of the catalyst, ligand, and solvent on the reaction outcome. acs.org
| Catalyst | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | L1 (Trost Ligand) | Dioxane | No Conversion | - | acs.orgresearchgate.net |
| Pd₂(dba)₃ | L4 | Dioxane | Excellent | Excellent | acs.org |
| Pd₂(dba)₃ | L5 | Dioxane | Reasonable Conversion | Poor | researchgate.net |
| Pd₂(dba)₃ | L7 | Dioxane | Reasonable Conversion | Poor | researchgate.net |
| Pd₂(dba)₃ | dppe (for racemic) | Dioxane | - | 0 (racemic) | acs.org |
Asymmetric Catalysis in Diketopiperazine Formation
Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex molecules to reduce environmental impact, improve efficiency, and enhance safety. For the synthesis of this compound and its derivatives, microwave-assisted synthesis and ultrasound irradiation have emerged as powerful green tools.
Microwave-Assisted Synthesis
Microwave irradiation has become a popular method for accelerating organic reactions. The use of microwave heating can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer side products compared to conventional heating methods. This technology has been successfully applied to the synthesis of various spirocyclic systems, including derivatives of diazaspiro[5.5]undecane.
One notable application involves the synthesis of substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives through the condensation of N,N-dimethyl barbituric acid or 1,3-diethylthiobarbituric acid with penta-1,4-diene-3-one derivatives. Under microwave irradiation, these reactions are completed in as little as 15-20 minutes, a significant improvement over the 2-3 hours required for conventional heating, with yields ranging from 78-92%. This rapid and efficient method highlights the potential of microwave-assisted synthesis for the preparation of complex diazaspiro[5.5]undecane derivatives.
Furthermore, microwave-assisted synthesis has been employed in the solid-phase synthesis of 2,5-diketopiperazines, which share a structural resemblance to the target compound. This approach offers short reaction times and high yields, and notably, can be conducted in water when a suitable resin is used, further enhancing its green credentials. A rapid, cascade reaction process has also been developed to access biologically validated spiro-2,5-diketopiperazines. This environmentally benign method utilizes commercially available starting reagents in a sequential Ugi/6-exo-trig aza-Michael reaction, using water as a solvent and microwave irradiation without any extraneous additives.
| Reactants | Product | Conditions | Reaction Time | Yield (%) |
| N,N-dimethyl barbituric acid and penta-1,4-diene-3-one derivatives | Substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione | Microwave | 15-20 min | 78-92 |
| 1,3-diethylthiobarbituric acid and penta-1,4-diene-3-one derivatives | Substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione | Microwave | 15-20 min | 78-92 |
| Commercially available reagents via Ugi/6-exo-trig aza-Michael reaction | Spiro-2,5-diketopiperazines | Microwave, Water | Not specified | Not specified |
Ultrasound Irradiation in Spiro Compound Synthesis
Ultrasound irradiation is another green chemistry technique that utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. The implosion of cavitation bubbles generates localized high temperatures and pressures, leading to accelerated reaction rates and improved yields. This method has been effectively used in the synthesis of various spiro compounds.
While specific applications of ultrasound in the synthesis of this compound are not extensively documented, the successful synthesis of other spiroheterocycles using this technique demonstrates its potential. For instance, a variety of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives have been synthesized in high yields (69-93%) and significantly reduced reaction times (0.5-2 hours) under ultrasonic irradiation compared to conventional methods (42-80% yield in 4-9.5 hours). The use of ultrasound offers several advantages, including faster reaction rates, higher yields, and often results in products of high purity without the need for extensive purification. These benefits make ultrasound irradiation a promising and environmentally friendly alternative for the synthesis of spiro compounds like this compound.
Multi-Component and Cascade Cyclization Reactions
Multi-component reactions (MCRs) and cascade (or tandem) cyclization reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step. These approaches are particularly valuable for building diverse molecular libraries for drug discovery.
Michael Addition Reactions for Spiro-Dione Systems
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction has been instrumental in the construction of various spiro-dione systems. A notable example is the synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones through a cascade [5+1] double Michael addition reaction. In this approach, N,N-dimethyl barbituric acid reacts with derivatives of diaryldivinylketones in the presence of a base like diethylamine (B46881) at ambient temperature. This method is highly effective, furnishing the desired diazaspiro[5.5]undecane derivatives in excellent yields.
The versatility of the Michael addition is further demonstrated in the synthesis of other spirocyclic systems. For instance, the reaction of indolin-2-one with divinyl ketones can lead to the formation of 2,6-diarylspiro[cyclohexane-1,3′-indoline]-2′,4-diones. These reactions showcase the power of the Michael addition in creating complex spirocyclic architectures.
A patent describes a process for preparing 1,4-diazaspiro[5.5]undecan-3-one that involves a Michael addition as a key step. The synthesis starts with the reaction of cyclohexanone (B45756) with nitromethane (B149229) to form (nitromethylene)cyclohexane, to which an alkyl glycinate is added in a Michael fashion. Subsequent reduction of the nitro group and cyclization yields the final product.
Post-Ugi Cyclizations
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid synthesis of α-acylamino amides. The products of the Ugi reaction can be designed to contain functionalities that allow for subsequent intramolecular cyclization reactions, a strategy known as post-Ugi cyclization. This approach has been widely used to generate a variety of heterocyclic scaffolds, including diketopiperazines and spiro-diketopiperazines.
The synthesis of 2,5-diketopiperazines can be achieved through a post-Ugi transformation where the Ugi adducts are cyclized in the presence of a catalyst like triphenylphosphine. A simple and efficient one-pot synthesis of 2,5-diketopiperazines has been reported via a Ugi-4CR followed by an SN2-cyclization strategy under mild conditions, using ethanol (B145695) as a solvent for both steps.
More relevant to the target structure, an intramolecular aza-Michael reaction has been utilized for the post-Ugi cyclization of a chiral 3,3-disubstituted 3-aminooxindole to produce a spiro-diketopiperazine. This highlights the potential of combining the Ugi reaction with an intramolecular Michael addition to construct spirocyclic dione (B5365651) systems. The spiro-diketopiperazine scaffold is of significant interest as a pharmacologically active peptidomimetic.
Derivatization Strategies for Structural Diversity
Creating a library of structurally diverse analogs of a lead compound is a crucial step in drug discovery. For this compound, derivatization can be achieved by modifying the core structure at various positions.
One effective strategy for generating diversity is through solid-phase synthesis. A seven-step solid-phase synthesis of spirohydantoins and an eight-step synthesis of spiro-2,5-diketopiperazines have been reported. A key intermediate, a resin-bound cyclic α,α-disubstituted α-amino ester, is synthesized and then reacted with a variety of isocyanates or Fmoc-protected amino acids to produce libraries of spirohydantoins and spiro-2,5-diketopiperazines, respectively. This combinatorial approach allows for the rapid generation of a large number of derivatives with different substituents.
N-Alkylation and N-Arylation
The substitution at the nitrogen atoms of the this compound core is a critical step in the development of new therapeutic agents. Both N-alkylation and N-arylation introduce molecular diversity, which can significantly impact the biological activity of the resulting compounds.
While specific literature on the N-alkylation of this compound is not extensively detailed, general principles of N-alkylation of similar heterocyclic systems, such as 1,3-diazaoxindoles, can be applied. These reactions typically involve the use of a base to deprotonate the nitrogen atom, followed by reaction with an alkyl halide. The choice of base and solvent is crucial for achieving high yields and regioselectivity. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) is a common strategy for the N-alkylation of amides and lactams.
N-arylation of the this compound scaffold can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for the formation of C-N bonds. These reactions typically employ a palladium or copper catalyst, respectively, to couple the nitrogen atom of the spiro compound with an aryl halide or triflate. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, must be carefully optimized to achieve the desired N-arylated product in good yield.
| Reagent/Catalyst | Reaction Type | Potential Application |
| Alkyl Halide (e.g., CH3I, BnBr) | N-Alkylation | Introduction of various alkyl groups at the nitrogen positions. |
| Aryl Halide (e.g., PhBr, Ar-Cl) | N-Arylation | Introduction of aryl substituents for structure-activity relationship studies. |
| Palladium Catalyst (e.g., Pd(OAc)2) | Buchwald-Hartwig Amination | A versatile method for N-arylation with a broad substrate scope. |
| Copper Catalyst (e.g., CuI) | Ullmann Condensation | A classic method for N-arylation, often requiring higher reaction temperatures. |
Introduction of Diverse Functionalities (e.g., Thioxo, Tetrazole Moieties)
The introduction of diverse functional groups, such as thioxo and tetrazole moieties, onto the this compound backbone can lead to compounds with novel biological properties.
The conversion of one or both carbonyl groups of the dione to thioxo groups can be accomplished using thionating reagents. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective reagent for this transformation. The reaction is typically carried out by heating the dione with Lawesson's reagent in an inert solvent like toluene (B28343) or xylene. The stoichiometry of Lawesson's reagent can be adjusted to favor the formation of the mono-thionated or di-thionated product. Another common thionating agent is phosphorus pentasulfide (P4S10).
The incorporation of a tetrazole ring into the structure can significantly alter the physicochemical properties of the parent molecule, often enhancing its metabolic stability and acidity. While direct attachment of a pre-formed tetrazole ring to the spiro scaffold is a possibility, a more common approach involves the construction of the tetrazole ring from a nitrile precursor. For example, a cyano group could be introduced at a suitable position on the spirocycle, followed by a [2+3] cycloaddition reaction with an azide (B81097), typically sodium azide in the presence of an ammonium (B1175870) salt or a Lewis acid, to form the tetrazole ring. General methods for tetrazole synthesis are well-established and can be adapted for the functionalization of the this compound system. nih.gov
| Functional Group | Reagent | Reaction Type | Potential Outcome |
| Thioxo | Lawesson's Reagent or P4S10 | Thionation | Conversion of carbonyl to thiocarbonyl, potentially altering receptor binding. |
| Tetrazole | Sodium Azide (from a nitrile precursor) | Cycloaddition | Introduction of a bioisostere for a carboxylic acid, potentially improving pharmacokinetic properties. |
Spectroscopic and Structural Elucidation of 1,4 Diazaspiro 5.5 Undecane 3,5 Dione Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of diazaspiro[5.5]undecane systems, providing detailed information about the chemical environment of protons and carbon atoms.
¹H-NMR Spectroscopy: In the proton NMR spectrum of the closely related 1-phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione , the chemical shifts are indicative of its structure. hilarispublisher.com The spectrum shows a broad signal for the N-H proton, multiplets for the aromatic protons of the phenyl group, a singlet for the methylene (B1212753) (CH₂) group within the dione (B5365651) ring, and a multiplet corresponding to the protons of the cyclohexane (B81311) ring. hilarispublisher.com
Interactive Data Table: ¹H-NMR Chemical Shifts for 1-phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 10.65 | Broad | 1H | NH |
| 7.70-7.43 | Multiplet | 5H | Aromatic CH |
| 3.16 | Singlet | 2H | N-CH₂-C=O |
¹³C-NMR Spectroscopy: While specific ¹³C-NMR data for the parent 1,4-diazaspiro[5.5]undecane-3,5-dione is not readily available in the cited literature, the analysis of its derivatives would be expected to show distinct signals for the carbonyl carbons, the spiro carbon, and the carbons of the cyclohexane and dione rings.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of these compounds, which aids in confirming their structure. The electron impact (EI) ionization technique is commonly used for this purpose. mdpi.com For derivatives of this compound, the mass spectrum would be expected to show a prominent molecular ion peak corresponding to the compound's molecular weight, along with fragment ions resulting from the cleavage of the spirocyclic rings.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a key technique for identifying the functional groups present in a molecule. In the case of diazaspiro[5.5]undecane-3,5-dione systems, the IR spectrum provides clear evidence for the presence of N-H and carbonyl (C=O) groups.
For 1-phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione , the IR spectrum displays a characteristic absorption band for the N-H stretching vibration and two distinct sharp peaks for the carbonyl groups of the dione ring. hilarispublisher.com
Interactive Data Table: Characteristic IR Absorption Bands for 1-phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3277 | N-H stretch |
| 1691 | C=O stretch (imide) |
Computational and Theoretical Investigations on 1,4 Diazaspiro 5.5 Undecane 3,5 Dione Analogs
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the optimized geometry and electronic properties of molecules. For analogs of 1,4-diazaspiro[5.5]undecane-3,5-dione, these calculations are fundamental to understanding their stability and reactivity.
In a study on a structurally related compound, 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione, researchers utilized the B3LYP functional combined with the 6-311++G(d,p) basis set to perform geometry optimization. researchgate.net This level of theory is widely used as it provides a good balance between accuracy and computational cost. The calculations yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles, defining the molecule's most stable three-dimensional conformation.
Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical descriptors of a molecule's electronic properties and chemical reactivity. A smaller energy gap typically suggests higher reactivity. These calculations provide a theoretical basis for understanding the electronic transitions and charge transfer possibilities within the molecule.
| Parameter | Description | Typical Application for Analogs |
| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | Provides accurate bond lengths and angles for further computational studies like docking. |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Helps predict reactivity and the nature of interactions with electron-deficient species. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Indicates susceptibility to nucleophilic attack and interaction with electron-rich species. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Correlates with chemical stability and the energy required for electronic excitation. |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. Its primary application is the prediction of electronic absorption spectra, such as UV-Vis spectra, by calculating the energies and oscillator strengths of vertical electronic transitions. researchgate.net
For analogs of this compound, TD-DFT calculations can simulate their UV-Vis spectra, identifying the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., n→π* or π→π*). nih.gov These theoretical spectra are invaluable for interpreting experimental results and understanding how structural modifications influence the photophysical properties of the compounds. The calculations are typically performed on the DFT-optimized ground-state geometry, often employing the same functional and basis set for consistency. bohrium.com The solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions for spectra measured in solution.
| Calculated Property | Description | Significance |
| Excitation Energy | The energy required to promote an electron from a lower to a higher energy orbital. | Corresponds to the position of absorption bands in the UV-Vis spectrum. |
| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a specific electronic transition. | Relates to the intensity of the corresponding absorption peak. |
| λmax | The wavelength at which the molecule absorbs light most strongly for a given transition. | A key characteristic of the compound's electronic spectrum. |
| Major Contributions | The specific molecular orbitals involved in an electronic transition (e.g., HOMO → LUMO). | Helps in assigning the character of the absorption band (e.g., charge transfer). |
Molecular Docking Studies for Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to understand and predict the interactions between a potential drug candidate and its biological target.
For analogs of this compound, docking studies can identify potential protein targets and elucidate the specific binding modes. For instance, in a study of 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione, molecular docking was used to simulate its interaction with BRD4 proteins. researchgate.net Similarly, other spiro compounds have been docked against targets like the SARS-CoV-2 main protease and human mast cell tryptase. nih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results provide insights into key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. These studies are crucial for structure-activity relationship (SAR) analysis and for guiding the design of analogs with improved binding affinity and selectivity. researchgate.net
In Silico Methodologies for Activity Prediction
In silico methodologies encompass a range of computational tools used to predict the biological activity and pharmacokinetic properties of molecules before they are synthesized. These methods are vital for prioritizing candidates in the drug discovery pipeline, reducing costs and time.
One key area is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For analogs of this compound, various online tools and software packages can predict parameters like human intestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity risks. uci.edunih.gov These predictions are based on the molecule's structure and physicochemical properties. For example, theoretical calculations of ADMET properties for 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione suggested that the compound possesses a good pharmacokinetic profile. researchgate.net
Another powerful technique is the Quantitative Structure-Activity Relationship (QSAR). 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity of a series of compounds with their 3D structural properties. For spiro-derivatives targeting enzymes like acetyl-CoA carboxylase, these models have successfully identified which structural features (e.g., bulky, electropositive, or hydrophilic groups at specific positions) are favorable for inhibitory activity. kbhgroup.in
| ADMET Parameter | Predicted Property | Importance in Drug Design |
| Human Intestinal Absorption | High/Low | Predicts the likelihood of absorption after oral administration. |
| BBB Permeability | Yes/No | Indicates if the compound can cross the blood-brain barrier to act on the CNS. |
| CYP2D6 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. |
| Ames Toxicity | Mutagenic/Non-mutagenic | Screens for potential carcinogenicity. |
| Drug-Likeness | Score or Rule Violation | Assesses if the molecule has physicochemical properties similar to known drugs (e.g., Lipinski's Rule of Five). |
Analysis of Quantum Chemical Properties (e.g., Natural Atomic Charges, Polarity)
Quantum chemical calculations, primarily from DFT, provide a wealth of information about the electronic distribution and related properties of a molecule. The analysis of these properties is essential for a deeper understanding of molecular structure and reactivity.
For analogs of this compound, properties such as the molecular electrostatic potential (MEP), atomic charges, dipole moment, and polarizability are frequently investigated. The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.
Pre Clinical Pharmacological and Biological Investigations of 1,4 Diazaspiro 5.5 Undecane 3,5 Dione Derivatives
Evaluation of Central Nervous System (CNS) Activities
Derivatives of 1,4-Diazaspiro[5.5]undecane-3,5-dione have been the subject of various studies to determine their potential as modulators of CNS activity. These investigations have primarily centered on their anticonvulsant, sedative-hypnotic, CNS depressant, and neuroprotective properties.
Anticonvulsant Potential Assessment
The anticonvulsant activity of this compound derivatives has been evaluated using standard pre-clinical models, primarily the Maximal Electroshock Seizure (MES) assay and the Subcutaneous Pentylenetetrazole (scPTZ) screening test. These tests are instrumental in identifying compounds that can prevent seizure spread and elevate the seizure threshold, respectively.
A study investigating a series of 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones revealed significant anticonvulsant potential. mdpi.comnih.gov
The MES assay is a widely used preclinical test to identify anticonvulsant drugs that are effective against generalized tonic-clonic seizures. In this assay, an electrical stimulus is applied to induce a maximal seizure, and the ability of a test compound to prevent the tonic hindlimb extension phase is measured.
In a notable study, several 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-dione derivatives were screened for their anti-MES activity. One particular compound, identified as 6e, demonstrated noteworthy efficacy. mdpi.comnih.gov This compound exhibited an ED50 of 0.019 mmol/kg, which was found to be approximately 1.8 times more potent than the established antiepileptic drug, Phenytoin (Diphenylhydantoin), which had an ED50 of 0.034 mmol/kg in the same study. mdpi.comnih.gov
Table 1: MES Assay Results for Selected this compound Derivatives
| Compound | MES Activity (ED50 in mmol/kg) | Reference Drug (Phenytoin) ED50 (mmol/kg) |
|---|
Data sourced from a study on 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. mdpi.comnih.gov
The scPTZ test is employed to identify anticonvulsant compounds that can protect against seizures induced by the chemical convulsant pentylenetetrazole. This model is particularly sensitive to drugs that enhance GABAergic neurotransmission and is predictive of efficacy against absence seizures.
The same series of 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones was also evaluated in the scPTZ screen. mdpi.comnih.gov One derivative, compound 6g, displayed remarkable potency with an ED50 of 0.0043 mmol/kg. mdpi.comnih.gov This level of activity was significantly greater than that of the standard antiepileptic drugs Phenobarbital (ED50 = 0.06 mmol/kg) and Ethosuximide (ED50 = 0.92 mmol/kg), being approximately 14 and 214 times more potent, respectively. mdpi.comnih.gov
Table 2: scPTZ Screening Test Results for Selected this compound Derivatives
| Compound | scPTZ Activity (ED50 in mmol/kg) | Reference Drug (Phenobarbital) ED50 (mmol/kg) | Reference Drug (Ethosuximide) ED50 (mmol/kg) |
|---|
Data sourced from a study on 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. mdpi.comnih.gov
Sedative-Hypnotic Properties
While direct and extensive research specifically detailing the sedative-hypnotic properties of this compound derivatives is limited, some studies on structurally related spiro compounds provide insights into their potential in this area. For instance, certain 1-aryl-2-thiomethylene benzimidazol-2-yl-4-(phenyl/p-chlorophenyl)-imidazoles, which also possess a spiro structure, have been reported to exhibit some sedative activity. researchgate.net These findings suggest that the spirocyclic core may contribute to sedative effects, warranting further investigation into the this compound series for such properties.
CNS Depressant Effects
Investigations into the broader CNS effects of spiro-hydantoin and related structures have indicated a potential for CNS depression. A study on certain 1-aryl-2-thiomethylene benzimidazol-2-yl-4-(phenyl/p-chlorophenyl)-imidazoles, which are also spiro compounds, demonstrated a central nervous system depressant action in animal models. researchgate.net This suggests that derivatives of this compound may also exhibit similar CNS depressant effects, a characteristic that often accompanies anticonvulsant and sedative properties.
Neuroprotective Properties
Specific studies on the neuroprotective properties of this compound derivatives are not extensively documented in the currently available literature. However, the broader class of spiro compounds, including those with similar structural motifs, has been explored for potential applications in the treatment of neurological disorders. ontosight.ai The inherent structural rigidity and three-dimensionality of spirocyclic systems are thought to be advantageous for designing molecules that can interact with specific biological targets within the CNS, which could translate to neuroprotective effects. Further research is necessary to specifically evaluate the neuroprotective potential of this compound and its analogs.
Antiproliferative and Antitumor Screening
Derivatives of the diazaspiro[5.5]undecane core structure have been identified as having potential in the treatment of disorders characterized by abnormal cellular proliferation. While specific data on this compound derivatives is limited in publicly accessible literature, related compounds have shown notable activity.
Research into the broader class of diazaspiro hydantoins has demonstrated significant growth inhibitory effects against various human cancer cell lines. A structure-activity relationship study on diversely substituted diazaspiro hydantoins revealed that modifications to the hydantoin (B18101) ring are crucial for their antiproliferative effects. Several compounds from this class exhibited promising activity against breast (MCF-7), liver (HepG-2), cervix (HeLa), and colon (HT-29) carcinoma cell lines.
Furthermore, a different isomer, the 1,9-diazaspiro[5.5]undecane scaffold, has been incorporated into molecules designed as anticancer agents. One such derivative, part of a pyrazolo[1,5-a] nih.govnih.govacs.orgtriazine series, was found to be a potent inhibitor of cyclin-dependent kinase 7 (CDK7), with an IC50 value of ≤5 nM. Inhibition of CDK7 is a therapeutic strategy for treating cancer and inhibiting virus replication.
While these findings are for structurally related compounds, they underscore the potential of the diazaspiro[5.5]undecane framework as a source of new antiproliferative agents. Further investigation is required to determine the specific activity of this compound derivatives.
Antimicrobial Activity Assessment
The antimicrobial potential of compounds featuring a spirocyclic piperidine (B6355638) skeleton has been an area of active research. Although specific studies on the antimicrobial activity of this compound derivatives are not widely available, research on related structures suggests that this chemical family may possess valuable antimicrobial properties.
Investigations into novel spiro-piperidinyl pyrazolone (B3327878) derivatives have shown that certain compounds possess significant antibacterial activity. In one study, several derivatives were found to be highly active against a panel of bacteria. The resistance of pathogenic bacteria to existing antibiotics is a major global health issue, driving the search for new chemical entities with antibacterial action. The spiro-piperidine skeleton is a key feature of these efforts.
The antifungal potential of diazaspiro compounds has been demonstrated through related structures. For example, novel diazaspiro[4.5]decan-1-one derivatives have been synthesized and evaluated as potential chitin (B13524) synthase inhibitors. One compound in this class exhibited excellent antifungal activity against Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans, and Aspergillus flavus, with its activity being consistent with its inhibition of chitin synthase. The fungal cell wall, which is absent in humans, is a prime target for antifungal drug development, making these findings particularly relevant.
The antiviral potential of spiro compounds has been demonstrated in several studies, although data specific to this compound is limited. Research on a related scaffold, 1-thia-4-azaspiro[4.5]decan-3-one, has identified derivatives with potent activity against human coronavirus 229E (HCoV-229E). The most active compound from this series, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, demonstrated an EC50 value of 5.5 µM. nih.govnih.gov
Additionally, studies on the 1,9-diazaspiro[5.5]undecane isomer suggest that inhibition of CDK7 could be a mechanism for inhibiting the replication of viruses such as HIV, EBV, and HCV. This highlights the potential for diazaspiro[5.5]undecane structures to serve as a basis for the development of novel antiviral agents.
Table 1: Antiviral Activity of a Related 1-thia-4-azaspiro[4.5]decan-3-one Derivative against HCoV-229E
| Compound | EC50 (µM) | Virus |
|---|
Anti-inflammatory Activity Studies
The anti-inflammatory potential of diazaspiro compounds has been explored, with some derivatives of the 1,9-diazaspiro[5.5]undecane isomer showing promise. A large study aimed at identifying dual neurokinin 1 (NK1) and neurokinin 2 (NK2) receptor antagonists for treating inflammatory diseases found that compounds containing a 4,5-benzene-fused 1,9-diazaspiro[5.5]undecan-2-one moiety exhibited strong activity against both receptors. mdpi.com The antagonism of NK1 and NK2 receptors is a recognized strategy for managing inflammatory conditions. While this research was conducted on a different isomer, it points to the potential of the broader diazaspiro[5.5]undecane class of molecules in modulating inflammatory pathways. Further studies are needed to specifically evaluate the anti-inflammatory activity of this compound derivatives.
Analgesic Activity Assessment
A series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and identified as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR). nih.govacs.org One of the most promising compounds from this series demonstrated potent analgesic activity in the paw pressure test in mice, comparable to the well-known opioid agonist oxycodone. nih.govacs.org The dual activity as a MOR agonist and a σ1R antagonist is a strategic approach to developing potent and potentially safer analgesics. nih.govacs.org
Furthermore, the 1,9-diazaspiro[5.5]undecane scaffold has been investigated for its potential in pain management. mdpi.com The multimodal activity of compounds containing this core against various receptors associated with pain, such as the σ1, μ-opioid, and dopamine (B1211576) D2 receptors, suggests that this class of compounds could be valuable in developing new pain-control agents with potentially reduced side effects. mdpi.com
Table 2: Analgesic Activity Profile of a Lead 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative
| Compound ID | Target Receptors | In Vivo Model | Observed Activity |
|---|
Enzymatic Inhibition Studies
Alpha-Glucosidase Inhibition
No studies detailing the alpha-glucosidase inhibitory activity of this compound derivatives were found.
Urease Inhibition
No studies detailing the urease inhibitory activity of this compound derivatives were found.
Antielastase Activity
No studies detailing the antielastase activity of this compound derivatives were found.
Antioxidant Capacity Evaluation
While antioxidant effects are mentioned for similar structural classes, no specific studies providing quantitative data (e.g., IC₅₀ values from DPPH, ABTS, or other assays) for this compound derivatives were identified. ontosight.ai
General In Vitro and Ex Vivo Biological Models Utilized
Due to the absence of specific studies on the enzymatic inhibition and antioxidant capacity, a summary of in vitro and ex vivo models utilized for these specific investigations of this compound derivatives cannot be provided.
Structure Activity Relationship Sar Analysis of 1,4 Diazaspiro 5.5 Undecane 3,5 Dione Series
Influence of N-Substitution Patterns on Biological Activities
The substitution patterns at the nitrogen atoms of the 1,4-diazaspiro[5.5]undecane-3,5-dione core have a significant impact on the anticonvulsant activity of these compounds. Studies have explored the introduction of various aryl and alkyl groups at the N-1 and N-4 positions, revealing critical insights into the structural requirements for potency.
Research into a series of 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones has demonstrated that the nature of the substituents at both positions plays a crucial role in modulating anticonvulsant efficacy. nih.gov These compounds were evaluated for their ability to protect against seizures induced by subcutaneous pentylenetetrazole (scPTZ) and the maximal electroshock (MES) test. nih.gov
Specifically, the presence of an aryl group at the N-1 position is a common feature in active compounds. Modifications at the N-4 position with various alkyl and aralkyl groups have led to a range of activities. For instance, in the 1-aryl series, compounds with a 4-methylphenyl or 4-methoxyphenyl (B3050149) group at N-1 and different substituents at N-4 were synthesized and tested. nih.gov
One of the most potent compounds to emerge from these studies was a 1-(4-methylphenyl)-4-benzyl-1,4-diazaspiro[5.5]undecane-3,5-dione derivative, which showed 100% protection in both the scPTZ and MES screens at a low dose. nih.gov The introduction of a tetrazole moiety, a known bioisostere for a carboxylic acid group, at the N-4 position via an alkyl linker has also been explored as a strategy to enhance anticonvulsant potential. nih.gov
The following table summarizes the anticonvulsant activity of selected N-substituted this compound derivatives.
Table 1: Anticonvulsant Activity of N-Substituted this compound Derivatives
| Compound ID | N-1 Substituent | N-4 Substituent | Anticonvulsant Activity (MES screen) | Anticonvulsant Activity (scPTZ screen) |
|---|---|---|---|---|
| 6e | 4-Methylphenyl | Benzyl (B1604629) | 100% protection at 0.032 mmol/kg | 100% protection at 0.032 mmol/kg |
| 6g | 4-Methylphenyl | 4-Chlorobenzyl | Moderate activity | ED₅₀ of 0.0043 mmol/kg |
| 6m | Phenyl | Methyl | Inactive | Not reported |
| 6p | 4-Methylphenyl | Methyl | Inactive | Not reported |
| 6r | 4-Methoxyphenyl | Methyl | Inactive | Not reported |
| 6u | Phenyl | 4-Nitrobenzyl | Inactive | Not reported |
| 6w | 4-Methoxyphenyl | 2-(1H-Tetrazol-5-yl)ethyl | Inactive | Moderate activity |
Data sourced from scientific literature. nih.gov
The data indicates that aralkyl substituents, such as a benzyl group, at the N-4 position can confer potent and broad-spectrum anticonvulsant activity, as seen in compound 6e . nih.gov In contrast, small alkyl groups like methyl at the N-4 position (compounds 6m , 6p , 6r ) resulted in a loss of activity in the MES screen. nih.gov The nature of the aryl group at N-1 also influences activity, with the 4-methylphenyl group appearing to be favorable. The introduction of a 4-nitrobenzyl group at N-4 led to an inactive compound (6u ), suggesting that electronic effects of the substituent are also important. nih.gov
Impact of Spiro Ring System Modifications on Pharmacological Profiles
Currently, there is a lack of specific research in the available scientific literature focusing on the systematic modification of the spiro[5.5]undecane ring system of this compound and the corresponding impact on its pharmacological profiles. The existing studies have predominantly concentrated on the derivatization of the N-1 and N-4 positions of the hydantoin (B18101) ring. Therefore, the structure-activity relationships concerning the cyclohexane (B81311) portion of the spirocycle remain an unexplored area of chemical space for this particular scaffold.
Correlations between Molecular Structure and Observed Therapeutic Effects
The primary therapeutic effect observed and studied for the this compound series is its anticonvulsant activity. The correlation between the molecular structure and this therapeutic effect is tightly linked to the nature of the substituents at the N-1 and N-4 positions of the hydantoin ring.
The key structural features that correlate with potent anticonvulsant activity in this series can be summarized as:
A substituted aryl group at the N-1 position: Phenyl, 4-methylphenyl, and 4-methoxyphenyl groups have been shown to be compatible with activity.
A bulky, lipophilic aralkyl group at the N-4 position: A benzyl group at this position has been shown to be highly effective. The lipophilicity of this group may contribute to better penetration of the blood-brain barrier.
The electronic nature of the N-4 substituent: Electron-withdrawing groups, such as a nitro group on the benzyl substituent, appear to be detrimental to activity.
While the anticonvulsant effect is the most documented, the broader therapeutic potential of this chemical class is not yet well-defined. The structural similarity of the hydantoin moiety to known anticonvulsant drugs suggests that the mechanism of action could involve interaction with voltage-gated sodium channels, although this has not been definitively proven for this specific spirocyclic system. Further research is required to explore other potential therapeutic applications and to establish a more comprehensive understanding of the structure-therapeutic effect relationships for this compound series.
Development of Pharmacophoric Models for Specific Biological Activities
To date, no specific pharmacophoric models for the biological activities of this compound derivatives have been reported in the scientific literature. While general pharmacophore models for anticonvulsant agents exist, a tailored model based on the SAR of this particular spirocyclic series has not been developed. Such a model would be invaluable for the rational design of new, more potent, and selective analogs. The development of a pharmacophoric model would require a larger dataset of active and inactive compounds to identify the key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers, and their precise spatial arrangement required for anticonvulsant activity.
Chemical Reactivity and Redox Behavior of 1,4 Diazaspiro 5.5 Undecane 3,5 Diones
Electrochemical Investigations in Non-Aqueous Media
The redox behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones has been investigated in non-aqueous environments, revealing distinct pathways for oxidation and reduction that lead to specific products. rsc.org
The electrolytic oxidation of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones primarily results in the formation of N-(1-aminocyclohexanecarbonyl)oxamic acid. rsc.org This transformation occurs with a notable yield of 80%. rsc.org The proposed mechanism for this process involves the cleavage of the dione (B5365651) ring, indicating that the core structure is reactive under oxidative electrolytic conditions.
Table 1: Electrolytic Oxidation of 1-Substituted-1,4-Diazaspiro[5.5]undecane-3,5-diones
| Starting Material | Major Product | Yield |
|---|
In contrast to oxidation, the electrolytic reduction of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones leads to the formation of an alcohol as the main product, with a yield of 60%. rsc.org Additionally, trace amounts of a dimeric species are also observed, accounting for approximately 5% of the product mixture. rsc.org This suggests that the reduction pathway involves the conversion of one of the carbonyl groups to a hydroxyl group, with a minor side reaction leading to dimerization.
Table 2: Electrolytic Reduction of 1-Substituted-1,4-Diazaspiro[5.5]undecane-3,5-diones
| Starting Material | Major Product | Minor Product | Major Product Yield | Minor Product Yield |
|---|
General Chemical Transformations and Derivatizations of the Core Scaffold
The 1,4-diazaspiro[5.5]undecane-3,5-dione core scaffold serves as a versatile platform for the synthesis of more complex molecules. Derivatization is a key strategy for modifying the properties of the parent compound. These transformations often target the nitrogen atoms of the diazacyclic system.
The synthesis of various analogs of 1,4-diazaspiro[5.5]undecan-3-one, a closely related structure, highlights the potential for derivatization. google.com These processes can involve multi-step syntheses starting from commercially available materials like cyclohexanone (B45756). google.com The modification of the core structure is often aimed at producing compounds for pharmaceutical applications, such as cyclin-dependent kinase inhibitors. google.com
Furthermore, the reactivity of similar diazaspiro structures, such as 3,9-diazaspiro[5.5]undecanes, demonstrates the potential for introducing a wide range of substituents. soton.ac.uk For instance, derivatization can be achieved through reactions like acylation with acid chlorides or anhydrides, or coupling with carboxylic acids using reagents like HBTU. soton.ac.uk These reactions allow for the attachment of various functional groups, including alkyl, aryl, and heteroaryl moieties, to the nitrogen atoms of the spirocyclic core. While these examples pertain to related structures, they suggest plausible transformation pathways for the this compound scaffold.
Emerging Applications and Future Research Directions for 1,4 Diazaspiro 5.5 Undecane 3,5 Dione
Potential as Scaffolds for Novel Therapeutic Agents
The unique spirocyclic system of 1,4-diazaspiro[5.5]undecane-3,5-dione offers a fixed three-dimensional arrangement of functional groups, a desirable trait for designing specific and potent therapeutic agents. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, linear molecules.
Derivatives of the diazaspiro[5.5]undecane scaffold have shown a wide range of biological activities. For instance, compounds with the core this compound structure have been investigated for their anticonvulsant properties. researchgate.net Related analogs, such as 1,4-diazaspiro[5.5]undecan-3-one, serve as crucial intermediates in the synthesis of pharmaceuticals aimed at treating disorders related to abnormal cellular proliferation, including cancer. google.comgoogle.com
The broader class of diazaspiro compounds, to which this compound belongs, is noted for its diverse biological potential. ontosight.ai Isomeric structures like 1,9-diazaspiro[5.5]undecanes have been explored for treating obesity, pain, and various cardiovascular, immune system, and psychotic disorders. nih.govnih.gov This highlights the versatility of the diazaspiro[5.5]undecane framework as a privileged scaffold in drug discovery. Research into derivatives has also suggested potential anti-inflammatory, antimicrobial, and antioxidant effects. ontosight.ai
Development of Advanced Synthetic Strategies for Enhancing Structural Diversity
To fully exploit the therapeutic potential of the this compound scaffold, chemists are developing advanced synthetic methods to create diverse libraries of analogs. Traditional multi-step syntheses, often starting from commercially available materials like cyclohexanone (B45756), are being improved to enhance efficiency and yield. google.com
Modern synthetic strategies focus on one-pot procedures and the use of novel catalytic systems. For example, multicomponent reactions have become a powerful tool for constructing complex molecular architectures efficiently. These methods allow for the modification of various positions on the spirocyclic structure, which is crucial for structure-activity relationship (SAR) studies. One reported pathway to generate substituted 1,4-diazaspiro[5.5]undecane-3,5-diones involves a Strecker synthesis followed by partial hydrolysis and N-cyanomethylation to create key intermediates. researchgate.net
Improved processes aim to reduce the number of required isolation steps, for instance, by combining reduction, hydrolysis, and cyclization reactions into a single step, thereby streamlining the synthesis of the core structure. google.com These advancements are critical for generating a wide array of derivatives, enabling a thorough investigation of how structural modifications impact biological activity.
Exploration of Additional Biological Targets and Mechanisms of Action
While initial studies have pointed towards applications in oncology and neurology, the full range of biological targets for this compound derivatives remains largely unexplored. The structural diversity achievable with this scaffold suggests it could interact with a wide variety of biological macromolecules.
Research on isomeric diazaspiro[5.5]undecanes provides a roadmap for future investigations. For example, derivatives of the 1,9-diazaspiro[5.5]undecane isomer have been shown to target several key proteins implicated in disease:
Cyclin-dependent kinase 7 (CDK7): Inhibition of this kinase is a promising strategy for cancer therapy. nih.gov
Melanin-concentrating hormone receptor 1 (MCH-R1): Antagonism of this G protein-coupled receptor is being explored for the treatment of obesity. nih.gov
μ-opioid receptor (MOR) and sigma-1 receptor (σ1R): Dual-acting ligands for these receptors are being developed as potentially safer and more effective analgesics. sci-hub.se
These findings suggest that derivatives of the this compound scaffold could also be designed to modulate the activity of kinases, G protein-coupled receptors, and other important enzyme classes. Future research will likely focus on screening compound libraries against diverse panels of biological targets to uncover new therapeutic applications.
Table 1: Investigated Biological Targets for Diazaspiro[5.5]undecane Scaffolds
| Scaffold Isomer | Biological Target | Potential Therapeutic Application |
|---|---|---|
| 1,4-Diazaspiro[5.5]undecane | CNS targets | Anticonvulsant researchgate.net |
| 1,9-Diazaspiro[5.5]undecane | CDK7 | Cancer nih.gov |
| 1,9-Diazaspiro[5.5]undecane | MCH-R1 | Obesity nih.gov |
Integration of Advanced Computational Modeling for Lead Optimization
Computational chemistry is an indispensable tool in modern drug discovery, accelerating the journey from an initial "hit" compound to a viable drug candidate. nih.gov For the this compound scaffold, computational approaches are crucial for guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govfrontiersin.org
Key computational methods used in lead optimization include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It helps to visualize the key interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the drug-target complex, providing a rational basis for structural modifications. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more accurate assessment of binding stability.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, enabling the prediction of potency for newly designed analogs. frontiersin.org
By integrating these computational tools, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources. nih.gov This iterative cycle of design, synthesis, and testing, guided by computational insights, is essential for optimizing lead compounds based on the this compound scaffold into next-generation therapeutics. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,4-Diazaspiro[5.5]undecane-3,5-dione, and how can reaction conditions be optimized?
- Methodology : Utilize combinatorial chemistry and factorial design to screen reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2^3 factorial design can evaluate interactions between variables like reaction time (24–72 hrs), temperature (80–120°C), and solvent (DMF vs. THF) . Computational tools (e.g., quantum chemical calculations) can predict thermodynamic feasibility of intermediates, reducing trial-and-error experimentation .
- Characterization : Confirm product purity via GC-MS (using non-polar columns like Squalane for retention index calibration) and NMR (1H/13C, DEPT-135) to resolve spirocyclic stereochemistry.
Q. How can structural ambiguities in this compound derivatives be resolved?
- Approach : Employ X-ray crystallography for unambiguous structural determination. For example, spirocyclic analogs like 3-(4-Bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione were resolved using single-crystal diffraction (space group P21/c) . If crystals are unavailable, use NOESY NMR to probe spatial proximity of protons in the diazaspiro core.
Q. What safety protocols are critical for handling diazaspiro compounds in academic labs?
- Guidelines : Follow OSHA/NIOSH standards for respiratory protection (e.g., N95 masks) and glove selection (nitrile for ketone derivatives). Reference safety data for structurally similar compounds (e.g., 3,3-diethyl-1,5-dioxaspiro[5.5]undecane) to anticipate hazards like flammability (flash point >100°C) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?
- Method : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify electrophilic hotspots (e.g., carbonyl carbons). Compare with experimental kinetic data to validate computational models .
- Case Study : Reaction path search methods for spirocyclic ketones show that steric hindrance from the spiro junction reduces nucleophilic attack rates by 30–50% compared to linear analogs.
Q. What strategies mitigate data contradictions in spectroscopic analyses of diazaspiro compounds?
- Resolution : Cross-validate GC-MS retention indices (e.g., Kovats index ~1207 for non-polar columns) with high-resolution mass spectrometry (HRMS) to confirm molecular formulas . For NMR, use deuterated solvents (CDCl3 or DMSO-d6) and variable-temperature experiments to reduce signal broadening caused by conformational flexibility .
Q. How do substituents on the diazaspiro core influence biological activity, and what QSAR models apply?
- Design : Synthesize derivatives with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups at positions 2 and 7. Use QSAR models (e.g., CoMFA) to correlate Hammett constants (σ) with bioactivity data (e.g., enzyme inhibition IC50).
- Data : A hypothetical QSAR table:
| Derivative | σ (Hammett) | IC50 (μM) |
|---|---|---|
| -H | 0.00 | 120 |
| -NO2 | 1.27 | 45 |
| -OCH3 | -0.27 | 200 |
Methodological Challenges
Q. What experimental frameworks address low yields in spirocyclic compound synthesis?
- Optimization : Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce side-product contamination . Use continuous-flow reactors to enhance mass transfer and control exothermicity in cyclization steps.
Q. How can machine learning improve reaction prediction for diazaspiro systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
